1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole
Description
1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (CAS 74257-00-4), also abbreviated as MSNT, is a specialized reagent widely employed in oligonucleotide synthesis via the phosphotriester approach. Its molecular formula is C₁₁H₁₂N₄O₄S, with a molecular weight of 296.30 g/mol and a melting point range of 134–139°C . The compound exhibits solubility in chloroform and requires storage at 4°C to maintain stability, avoiding exposure to oxidizing agents .
Key structural features include:
- A mesitylsulfonyl group (2,4,6-trimethylphenylsulfonyl) at position 1 of the triazole ring.
- A nitro group at position 3, enhancing electrophilicity and reactivity in coupling reactions .
MSNT is critical in solid-phase oligonucleotide synthesis, facilitating the formation of phosphotriester bonds with high efficiency . Its commercial availability from suppliers like Thermo Scientific and J&K underscores its industrial relevance .
Properties
IUPAC Name |
3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYDWLYPIXHPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352036 | |
| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74257-00-4 | |
| Record name | 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole typically involves the reaction of mesitylene with sulfonyl chloride to form mesitylsulfonyl chloride. This intermediate is then reacted with 3-nitro-1h-1,2,4-triazole under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include rigorous purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The mesitylsulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate (for oxidation). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole exerts its effects is primarily through its functional groups. The nitro group can undergo redox reactions, while the mesitylsulfonyl group can participate in various substitution reactions. These functional groups interact with molecular targets, leading to the desired chemical transformations. The pathways involved often include electron transfer and nucleophilic attack mechanisms.
Comparison with Similar Compounds
Structural Analogues in Triazole Chemistry
Triazole derivatives vary in substituent patterns, which dictate their reactivity, solubility, and applications. Below is a comparative analysis of MSNT with structurally related compounds:
Table 1: Key Structural and Functional Differences
Table 2: Solubility and Stability Profiles
Biological Activity
1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry and agriculture. The biological activity of triazole derivatives is often influenced by their structural modifications, which can enhance or alter their pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.30 g/mol. Its structure features a triazole ring substituted with a mesitylsulfonyl group and a nitro group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₄S |
| Molecular Weight | 296.30 g/mol |
| Melting Point | 134-139 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates efficacy against various bacterial and fungal strains. For example, it has been tested against Staphylococcus aureus and Candida albicans, showing promising results in inhibiting growth.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study reported that certain triazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes associated with disease processes. Triazoles are known to inhibit enzymes like carbonic anhydrase and certain kinases. The presence of the nitro group in this compound may enhance its interaction with these targets.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several triazole derivatives including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against a panel of pathogens.
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |
|---|---|---|
| This compound | 32 | 16 |
| Control (Standard Antibiotic) | 8 | 4 |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on MCF-7 cells using an MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
The results indicate a dose-dependent decrease in cell viability, suggesting potential anticancer properties.
Q & A
Q. What are the established synthetic routes for 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole (MSNT), and how are they validated?
MSNT is typically synthesized via sulfonylation of 3-nitro-1H-1,2,4-triazole derivatives using mesitylenesulfonyl chloride under anhydrous conditions. Key validation methods include:
Q. What are the critical storage and handling protocols for MSNT to ensure stability?
MSNT is hygroscopic and thermally sensitive. Recommended protocols:
Q. How is MSNT characterized for purity and structural integrity in academic research?
Standard characterization includes:
- Melting point analysis : 134–139°C (deviations indicate impurities) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity .
- Mass spectrometry : Exact mass confirmation (296.0676 g/mol) using high-resolution ESI-MS .
Advanced Research Questions
Q. How can MSNT be optimized as a coupling reagent in microwave-assisted solid-phase peptide synthesis?
MSNT activates hydroxyl groups (e.g., Wang resin) for esterification. Optimization strategies:
- Reaction time : Microwave irradiation (60°C, 20 min) achieves 73% loading efficiency, comparable to 24-hour room-temperature methods .
- Solvent system : Dichloromethane (DCM) with 1-methylimidazole as a catalyst enhances reactivity .
- Post-reaction analysis : Use Kaiser test for free amine quantification to validate coupling success .
Q. How should researchers address contradictions in reported yields for MSNT-mediated reactions?
Discrepancies in yields (e.g., 73% vs. 79% ) may arise from:
- Moisture sensitivity : Strict anhydrous conditions are critical; even trace water hydrolyzes MSNT.
- Reagent stoichiometry : Excess MSNT (1.5–2 eq) compensates for side reactions with polar aprotic solvents (DMF, DCM) .
- Temperature control : Microwave uniformity impacts reproducibility; calibrate equipment to avoid hotspots .
Q. What mechanistic role does MSNT play in activating hydroxyl groups for nucleophilic substitution?
MSNT acts as a sulfonylating agent:
- Step 1 : Mesitylsulfonyl group transfers to the hydroxyl oxygen, forming a reactive sulfonate intermediate.
- Step 2 : Nucleophilic attack by carboxylates or amines forms esters/amides, releasing 3-nitro-1,2,4-triazole as a byproduct .
- Kinetic studies : Reaction progress can be monitored via ¹H NMR by observing the disappearance of MSNT’s mesityl signals .
Q. What are the limitations of MSNT in large-scale peptide synthesis, and how can they be mitigated?
Limitations include:
- Cost : High purity (>98%) MSNT is expensive; bulk synthesis via improved sulfonylation catalysts (e.g., DMAP) reduces costs .
- Byproduct accumulation : 3-Nitro-1,2,4-triazole can inhibit subsequent reactions; scavenger resins (e.g., trisamine) remove byproducts .
- Solubility : Poor aqueous solubility limits use in bioconjugation; co-solvents (e.g., THF/DMF mixtures) improve compatibility .
Methodological Guidance
Q. How to troubleshoot failed MSNT-mediated couplings in solid-phase synthesis?
Follow this workflow:
- Step 1 : Confirm resin activation via FT-IR (absence of hydroxyl stretch at ~3400 cm⁻¹).
- Step 2 : Test MSNT purity via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1).
- Step 3 : Optimize reaction time/temperature; prolonged microwave exposure (>30 min) degrades MSNT .
Q. What alternative reagents can replace MSNT in hydroxyl activation, and under what conditions?
Alternatives include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
